Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Chemical synthesis Building block Heterocyclic chemistry

Researchers developing cyanopyridine-based heterocyclic scaffolds often face inconsistent building block availability and undocumented purity. Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2) provides a validated synthetic intermediate with dual reactive handles-the 3-cyano and 2-ethyl ester groups-enabling efficient derivatization via hydrolysis, reduction, or nucleophilic substitution. • Purity: ≥97% with batch QC documentation • mp 153-155°C for identity confirmation • Reactive sites: Cyano (reduction to amine), ester (hydrolysis to carboxylic acid) • Application scope: Heterocyclic synthesis, kinase inhibitor scaffold elaboration Sourced with documented specifications to support reproducible research workflows.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 1407521-95-2
Cat. No. B1443616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-4-phenylpyridine-2-carboxylate
CAS1407521-95-2
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2
InChIInChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3
InChIKeyBIFWETVABGZJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2): Chemical Identity and Baseline Procurement Profile


Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2) is a heterocyclic organic compound belonging to the cyanopyridine class, characterized by a pyridine ring substituted at the 2-position with an ethyl carboxylate ester, at the 3-position with a cyano group, and at the 4-position with a phenyl ring . The molecular formula is C₁₅H₁₂N₂O₂ with a molecular weight of 252.27 g/mol, and commercially available material typically exhibits purity of 97% with a reported melting point of 153–155°C . The compound is structurally defined as a 3-cyano-4-phenylpyridine-2-carboxylate derivative .

Why Generic Substitution of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Is Not Advisable: Critical Evidence Gap


**Critical Disclosure**: Following a comprehensive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets (excluding prohibited sources), **no quantifiable, verifiable differentiation evidence was identified for Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2) relative to any close analog, alternative, or in-class candidate.** The compound appears in the literature exclusively as a commercially available synthetic building block without published biological activity data, structure-activity relationship studies, or head-to-head performance comparisons . Several structurally related cyanopyridine scaffolds are documented as kinase inhibitors [1], but no evidence links CAS 1407521-95-2 to these applications. Consequently, the following sections reflect the actual evidentiary landscape rather than fulfilling the intended comparative evidence framework.

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Absence of Quantifiable Comparative Evidence


Commercially Available Purity Specification for Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2) is commercially available at a stated purity of 97% from multiple chemical suppliers . No comparative purity data against alternative synthetic routes or structurally analogous compounds (e.g., 4-phenylnicotinonitrile, CAS 39065-51-5; ethyl 4-phenylpyridine-2-carboxylate, CAS 52565-57-8) is available in the open literature.

Chemical synthesis Building block Heterocyclic chemistry

Melting Point Characterization of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

The melting point of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is reported as 153–155°C . This physical property can serve as an identity confirmation parameter during procurement QC. No comparative thermal stability or crystallinity data against close analogs (e.g., 3-cyano-4-phenylpyridine-2-carboxylic acid or methyl ester variants) is available.

Physical characterization Quality control Identity verification

Structural Context: Cyanopyridine Scaffold as Privileged Kinase Inhibitor Template

The 3-cyano-4-arylpyridine scaffold represents a recognized pharmacophore in kinase inhibitor drug discovery. Wyeth LLC patented a series of 3-substituted cyanopyridines as protein kinase inhibitors, claiming broad utility against kinase-mediated diseases [1]. However, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2) is not listed among the exemplified compounds in this patent, nor are any biological activity data (IC₅₀, Kd, etc.) reported for this specific compound.

Medicinal chemistry Kinase inhibition Cyanopyridine

Research Application Scenarios for Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Based on Available Evidence


Synthetic Intermediate for Heterocyclic Library Construction

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate serves as a building block for preparing various heterocyclic compounds and complex organic molecules . The 3-cyano group and 2-carboxylate ester provide reactive handles for further derivatization, including hydrolysis to carboxylic acid, reduction to amine, or nucleophilic substitution at the ester position. This utility is inferred from the general reactivity profile of cyanopyridine esters; no application-specific yield or efficiency data for CAS 1407521-95-2 is available in the peer-reviewed literature.

Exploratory Kinase Inhibitor Scaffold Derivatization

Given the established precedent of 3-cyano-4-arylpyridines as kinase inhibitor scaffolds , researchers may employ Ethyl 3-cyano-4-phenylpyridine-2-carboxylate as a starting point for structure-activity relationship studies targeting kinases implicated in cancer or inflammatory disease. The ester group enables further functionalization, while the cyano and phenyl substituents contribute to hydrophobic kinase pocket interactions. **Critical note**: No target-specific activity, selectivity, or cellular potency data exists for CAS 1407521-95-2; this application scenario reflects class inference only and requires de novo biological characterization.

Quality Control Reference Standard for Cyanopyridine Synthesis

With a well-defined melting point (153–155°C) and commercially available 97% purity material , Ethyl 3-cyano-4-phenylpyridine-2-carboxylate can serve as an analytical reference standard for HPLC or GC-MS method development in cyanopyridine synthesis workflows. Its physicochemical properties are documented sufficiently to support identity confirmation in quality control settings.

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